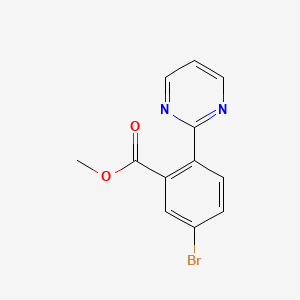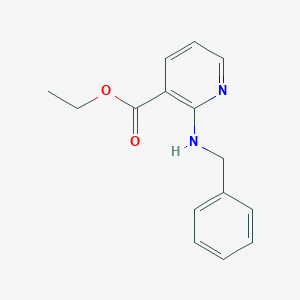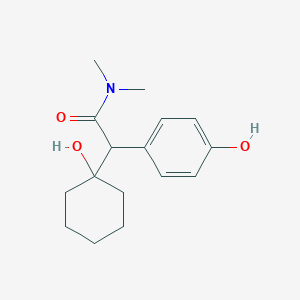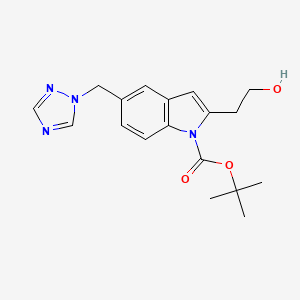![molecular formula C19H16O4 B13867568 1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids This compound is characterized by the presence of a hydroxy group, a methoxyphenylmethyl group, and a carboxylic acid group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with 4-methoxybenzyl chloride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of naphthols or naphthaldehydes.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenylmethyl group can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-naphthoic acid: Similar structure but lacks the methoxyphenylmethyl group.
4-Methoxy-1-naphthoic acid: Similar structure but lacks the hydroxy group.
1-Hydroxy-4-methoxy-2-naphthoic acid: Similar structure but has a methoxy group instead of a methoxyphenylmethyl group.
Uniqueness
1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid is unique due to the presence of both a hydroxy group and a methoxyphenylmethyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-23-14-8-6-12(7-9-14)10-13-11-17(19(21)22)18(20)16-5-3-2-4-15(13)16/h2-9,11,20H,10H2,1H3,(H,21,22) |
InChI Key |
GHRNRAIIHDYYAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)

![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)




![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)

